3,4-Dichloro-1-methylpyridin-2(1H)-one
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Overview
Description
3,4-Dichloro-1-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3,4-diamino-1-methylpyridin-2(1H)-one derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of chlorine atoms could enhance its binding affinity or alter its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridine: Lacks the methyl and keto groups, leading to different reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the chlorine atoms, which may affect its biological activity and chemical properties.
3,4-Dichloro-2(1H)-pyridinone: Similar structure but without the methyl group, leading to different chemical behavior.
Uniqueness
3,4-Dichloro-1-methylpyridin-2(1H)-one is unique due to the combination of chlorine atoms and a methyl group on the pyridinone ring
Properties
CAS No. |
1956324-42-7 |
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Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,4-dichloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI Key |
JVXKLBJNOYZSLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
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